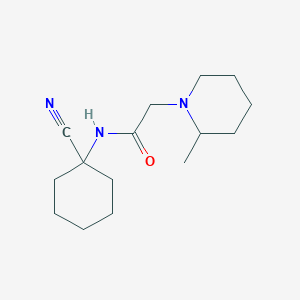

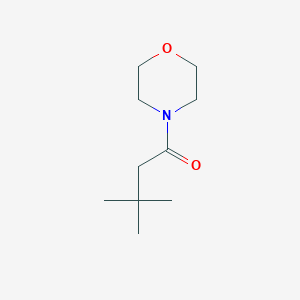

![molecular formula C13H13N5O2 B2470929 N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021206-70-1](/img/structure/B2470929.png)

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” are not mentioned in the available literature. Pyrazolines, in general, are known to participate in various chemical reactions due to their heterocyclic nature . They have been reported to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Scientific Research Applications

Kinase Inhibition : A compound closely related to N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, characterized as N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, has been identified as a new inhibitor of CLK1 and DYRK1A kinases. The crystal structure of this compound could aid in understanding its biological mechanism of action (Guillon et al., 2013).

Antimicrobial and Antifungal Activities : Pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine compounds, have been synthesized and characterized for their potential bioactivities. They have shown significant antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazol-3-yl amines, which are structurally similar to the compound , have been synthesized and evaluated for their insecticidal activity and antibacterial potential (Deohate & Palaspagar, 2020).

Antitumor Activity : Pyrazolo[1,5-a]pyrimidines, including analogues similar to this compound, have been reported as inhibitors of mycobacterial ATP synthase, potentially useful for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022).

Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have been studied for their affinity towards A1 adenosine receptors. This research area explores their potential in modifying adenosine receptor-mediated processes (Harden et al., 1991).

Future Directions

The future directions for the study of “N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could involve a detailed investigation of its synthesis, structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Given the reported biological activities of pyrazolines , it might also be interesting to explore its potential pharmacological applications.

Mechanism of Action

Target of Action

The primary targets of N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . They play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

This compound interacts with its targets, CLK1 and DYRK1A kinases, resulting in their inhibition . The compound shows interesting selectivity towards these kinases over other tested kinases . The detailed three-dimensional arrangement of the compound, established by a single-crystal X-ray diffraction, could be useful for designing new derivatives .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases by this compound affects various biochemical pathways. These kinases are implicated in various regulation processes, especially Alzheimer’s disease . .

Pharmacokinetics

It is noted that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CLK1 and DYRK1A kinases . This inhibition can potentially impact various cellular processes regulated by these kinases, leading to therapeutic effects in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases .

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-19-8-3-4-10(11(5-8)20-2)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEPLVRSTLQAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=NN3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

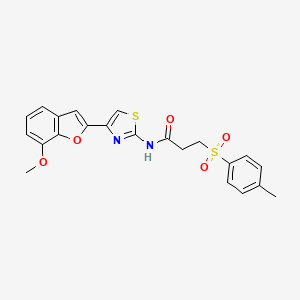

![N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2470846.png)

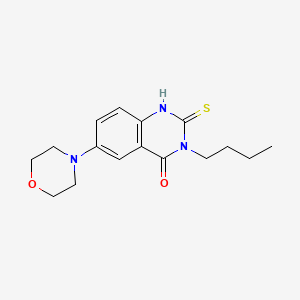

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)

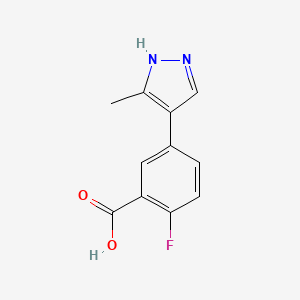

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)

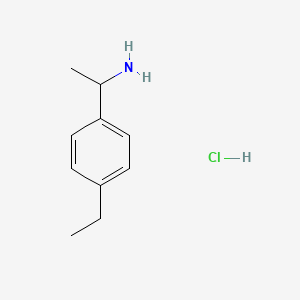

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)